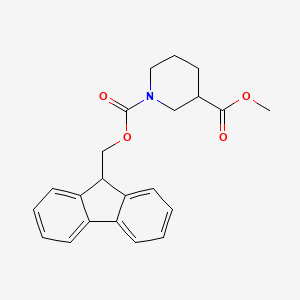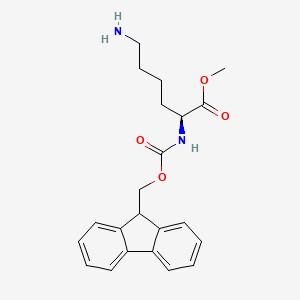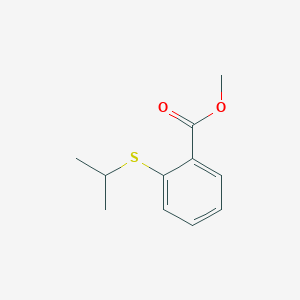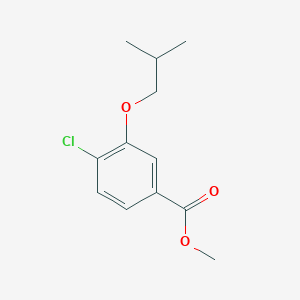![molecular formula C39H34N2O5 B7962110 methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate](/img/structure/B7962110.png)
methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base.
Trt Protection: The carboxyl group is protected by triphenylmethyl chloride in the presence of an acid catalyst.
Esterification: The protected amino acid undergoes esterification with methanol under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production often scales up the laboratory methods with optimizations:
Use of automated peptide synthesizers.
Employing large-scale reactors for protection and esterification.
Ensuring purity through advanced purification techniques like HPLC.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate typically involves a multi-step process:
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: Rarely undergoes direct oxidation or reduction due to protective groups.
Substitution Reactions: Involves nucleophilic substitution mainly for the removal of protective groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF is commonly used.
Trt Deprotection: Acidic conditions, such as TFA in dichloromethane.
Major Products
Upon deprotection, the major products are the free amino acids, crucial intermediates in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Used for protecting functional groups during the synthesis of complex peptides.
Biology
Protein Studies: Essential in creating peptides that are used to study protein functions and interactions.
Medicine
Drug Development: Aids in the development of peptide-based drugs by ensuring the integrity of functional groups during synthesis.
Industry
Chemical Manufacturing: Utilized in the production of complex organic compounds.
Wirkmechanismus
The mechanism primarily involves the protection and deprotection of functional groups:
Protection: The compound stabilizes sensitive amine and carboxyl groups during multi-step synthesis.
Deprotection: Specific reagents cleave the protective groups to release the active amino acid or peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S)-2-{[(tert-butoxycarbonyl)amino]-3-[(tert-butyl)carbamoyl]propanoate:
Uniqueness: Fmoc and Trt groups are more stable and provide better protection during peptide synthesis.
Methyl (2S)-2-{[(benzyloxycarbonyl)amino]-3-[(benzyl)carbamoyl]propanoate:
Uniqueness: Fmoc and Trt groups are easier to remove selectively compared to benzyl and benzyloxycarbonyl groups.
In essence, methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate plays a crucial role in modern synthetic chemistry, enabling the efficient construction of complex peptides and proteins.
Eigenschaften
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c1-45-37(43)35(40-38(44)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)25-36(42)41-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,44)(H,41,42)/t35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWWKEKFRHXRCG-DHUJRADRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (2s)-2-phenyl-2-[(phenylmethoxy)carbonylamino]acetate](/img/structure/B7962029.png)
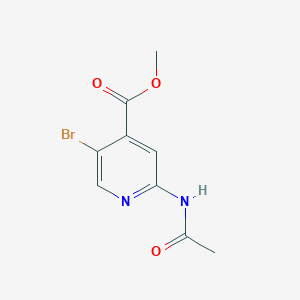
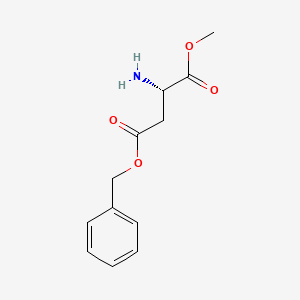
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B7962065.png)
![Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoate](/img/structure/B7962066.png)
![1,4-Dimethyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B7962067.png)
![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-methyl ester, hydrate](/img/structure/B7962075.png)
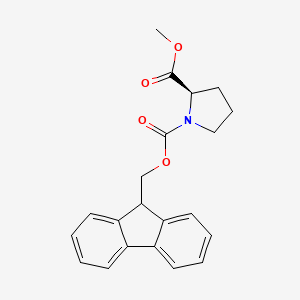
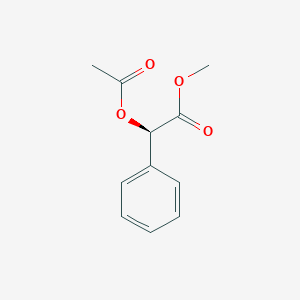
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B7962095.png)
